[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone
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Overview
Description
3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-ylmethanone is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features an indole moiety fused with a benzoquinoline structure, and a phenylmethanone group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-ylmethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from an indole derivative and a benzoquinoline precursor, the reaction can be catalyzed by a Lewis acid such as aluminum chloride in an inert solvent like dichloromethane. The reaction mixture is then subjected to reflux conditions to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinone derivatives.
- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs of the compound.
- Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
- Oxidation: Potassium permanganate in acidic medium.
- Reduction: Sodium borohydride in methanol.
- Substitution: Bromine in acetic acid for electrophilic substitution.
- Oxidation: Quinone derivatives.
- Reduction: Reduced analogs with hydrogenated functional groups.
- Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its aromatic structure, which can exhibit fluorescence under certain conditions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the materials science industry, the compound is explored for its potential use in organic electronics and as a component in the fabrication of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal applications, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds::
- 3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-ylmethanol: This compound differs by having a hydroxyl group instead of a carbonyl group.
- 3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-ylamine: This compound has an amine group in place of the carbonyl group.
Uniqueness: The uniqueness of 3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-ylmethanone lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and physical properties
Properties
CAS No. |
62570-17-6 |
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Molecular Formula |
C28H20N2O |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[3-(1H-indol-3-yl)-3H-benzo[f]quinolin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C28H20N2O/c31-28(20-9-2-1-3-10-20)30-26-16-14-19-8-4-5-11-21(19)23(26)15-17-27(30)24-18-29-25-13-7-6-12-22(24)25/h1-18,27,29H |
InChI Key |
KIXRXQYKKQDKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=C2C=CC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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